molecular formula C2H8N2<br>NH2-N(CH3)2<br>C2H8N2 B165182 1,1-Dimethylhydrazine CAS No. 57-14-7

1,1-Dimethylhydrazine

Cat. No. B165182
M. Wt: 60.1 g/mol
InChI Key: RHUYHJGZWVXEHW-UHFFFAOYSA-N
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Patent
US04128724

Procedure details

A solution of 4.2 g. (0.02 mole) of DL-α-isocyanato-2-thiopheneacetic acid, ethyl ester and 1.2 g. (0.02 mole) of N,N-dimethylhydrazine in 80 ml. of methylene chloride is stirred overnight. The solution is concentrated and to the syrupy residue are added 10 ml. of 2N sodium hydroxide solution. After stirring for 30 minutes, a clear yellow solution results. By the addition of acetic acid, 3.9 g. of α-dimethylhydrazinocarbonylamino-2-thiopheneacetic acid are obtained, m.p. 208°-210°.
Name
α-isocyanato-2-thiopheneacetic acid, ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[C:5]([O:7]CC)=[O:6])=[C:2]=[O:3].[CH3:15][N:16]([CH3:18])[NH2:17].C(Cl)Cl>C(O)(=O)C>[CH3:15][N:16]([CH3:18])[NH:17][C:2]([NH:1][CH:4]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[C:5]([OH:7])=[O:6])=[O:3]

Inputs

Step One
Name
α-isocyanato-2-thiopheneacetic acid, ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C(C(=O)OCC)C=1SC=CC1
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
CN(N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated and to the syrupy residue
ADDITION
Type
ADDITION
Details
are added 10 ml
CUSTOM
Type
CUSTOM
Details
a clear yellow solution results

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(NC(=O)NC(C(=O)O)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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